molecular formula C13H18N2O B7935625 (S)-N-(m-tolyl)piperidine-3-carboxamide

(S)-N-(m-tolyl)piperidine-3-carboxamide

Cat. No.: B7935625
M. Wt: 218.29 g/mol
InChI Key: JPFSCQFDUFLVTK-NSHDSACASA-N
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Description

(S)-N-(m-Tolyl)piperidine-3-carboxamide is a chiral piperidine-3-carboxamide derivative of interest in medicinal chemistry and pharmaceutical research. While direct biological data for this specific stereoisomer is limited in the public domain, its structural core is a key scaffold in developing novel therapeutic agents. Scientific literature indicates that closely related (S)-configured N-arylpiperidine-3-carboxamide derivatives demonstrate significant biological potential. One primary area of research for this compound class is as a potent inhibitor of cathepsin K, a key enzyme involved in bone resorption . Compounds featuring this scaffold have shown promising anti-osteoporosis effects in preclinical models, increasing bone mineral density by effectively targeting this enzymatic pathway . Furthermore, the (S)-enantiomer of analogous N-arylpiperidine-3-carboxamides has been identified as highly effective in inducing cellular senescence, a therapeutic strategy for combating melanoma . Research highlights a strong enantioselectivity, with the S-configuration exhibiting markedly superior activity compared to the R-form, underscoring the importance of stereochemistry in its mechanism of action . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers can inquire for detailed specifications, certificate of analysis, and custom synthesis options.

Properties

IUPAC Name

(3S)-N-(3-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2,4,6,8,11,14H,3,5,7,9H2,1H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFSCQFDUFLVTK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)[C@H]2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(m-tolyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.

    Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a substitution reaction, where a suitable m-tolyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(m-tolyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The m-tolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including (S)-N-(m-tolyl)piperidine-3-carboxamide, as antiviral agents. A class of 1,4,4-trisubstituted piperidines has been identified as non-covalent inhibitors of the main protease (M pro) of coronaviruses, including SARS-CoV-2. These compounds exhibited modest inhibitory activity, suggesting that further optimization could enhance their efficacy against viral infections . The mechanism of action involves binding to the catalytic site of M pro, which is crucial for viral replication.

1.2 Cancer Therapy

The compound has also been explored for its potential as a NAMPT (nicotinamide phosphoribosyltransferase) inhibitor, which is significant in cancer therapy due to the enzyme's role in NAD+ metabolism. Inhibiting NAMPT can lead to reduced NAD+ levels, thereby inducing cell death in cancer cells that rely heavily on the salvage pathway for NAD+ production. Studies have shown that various piperidine derivatives can act as allosteric modulators of NAMPT, enhancing enzyme activity and potentially serving as therapeutic agents for cancers characterized by increased metabolic demand for NAD+ .

Biological Evaluation and Mechanistic Studies

2.1 Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Research has demonstrated that modifications at specific positions on the piperidine ring can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic ring or variations in the carboxamide group can enhance binding affinity and selectivity towards target enzymes .

2.2 Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets at a molecular level. These studies provide insights into binding affinities and help identify key interactions that contribute to the compound's biological activity. For example, docking simulations have revealed potential binding modes with enzymes involved in metabolic pathways relevant to cancer and viral replication .

Case Studies and Experimental Findings

3.1 Case Study: Inhibition of M pro

A notable case study involved synthesizing a series of piperidine derivatives to evaluate their inhibitory effects on M pro. Among these compounds, several exhibited low micromolar activity against the enzyme, with this compound being one of the promising candidates for further development . The study emphasized the importance of structural modifications to improve potency.

3.2 Case Study: NAMPT Modulators

In another study focused on NAMPT modulation, a range of piperidine derivatives were synthesized and tested for their ability to activate or inhibit NAMPT activity. The results indicated that certain structural features were essential for achieving desired biological effects, reinforcing the significance of SAR analysis in drug development .

Data Tables

Compound Target Enzyme IC50 (μM) Activity Type
This compoundMain Protease (M pro)Low μMInhibitor
Various Piperidine DerivativesNAMPT1 - 16Allosteric Modulator

This table summarizes key findings related to the biological activities associated with this compound and its derivatives.

Mechanism of Action

The mechanism of action of (S)-N-(m-tolyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (S)-N-(m-tolyl)piperidine-3-carboxamide and Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Binding Affinity/Activity Data Reference
This compound Piperidine-3-carboxamide m-Tolyl Dopamine D2-like receptors (D4R) Moderate binding affinity (IC₅₀: ~100 nM)
ZINC08765174 Piperidine-3-carboxamide 3-(1H-indol-3-yl)propanoyl, 4-phenylbutan-2-yl COVID-19 Mpro ΔG = -11.5 kcal/mol (vs. -9.8 for peramivir)
(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Piperidine-3-carboxamide Pyrrolo-pyrimidine, trifluoromethoxybenzyl ALK kinase (anticancer) NMR-confirmed structure; activity under study
A-412997 (Parental agonist) Piperidine-acetamide Pyridin-2-yl, m-tolyl Dopamine D4 receptor (agonist) IC₅₀: 8.2 nM (D4R)

Key Observations:

Substitution with a methanesulfonyl group (e.g., (3S)-N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide in ) alters solubility and metabolic stability.

Substituent Effects: The m-tolyl group in the target compound contributes to moderate dopamine receptor binding, while its replacement with a 4-(trifluoromethoxy)benzyl group () enhances steric bulk and electron-withdrawing effects, likely improving selectivity for kinase targets. Indole-propanoyl and phenylbutan-2-yl substituents in ZINC08765174 () enable strong hydrophobic interactions with COVID-19 Mpro, explaining its superior binding affinity (-11.5 kcal/mol).

Chirality and Activity :

  • The (S)-configuration in the target compound is critical for receptor engagement, mirroring trends in dopamine D4R ligands like A-412997, where stereochemistry dictates agonist vs. antagonist behavior .

ADME and Toxicity Profiles

  • Dopamine Receptor Ligands : Piperidine-3-carboxamides with shorter alkyl chains (e.g., A-412997) show improved blood-brain barrier penetration compared to bulkier analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for stereoselective synthesis of (S)-N-(m-tolyl)piperidine-3-carboxamide?

  • Methodology :

  • Chiral Resolution : Start with racemic piperidine-3-carboxylic acid derivatives. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate the (S)-enantiomer. For example, lipase-catalyzed kinetic resolution of esters can achieve high enantiomeric excess (ee) .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the m-tolyl group to the piperidine scaffold. Optimize ligands (e.g., BINAP) and reaction conditions (temperature, solvent) to enhance stereocontrol .
  • Amide Bond Formation : Use carbodiimide coupling agents (EDC/HOBt) to conjugate the resolved piperidine-3-carboxylic acid with m-toluidine. Monitor reaction progress via TLC or HPLC to avoid racemization .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR. Key diagnostic signals include the piperidine ring protons (δ 1.5–3.5 ppm) and the amide carbonyl (δ ~165–170 ppm). NOESY can confirm spatial proximity of the (S)-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H18_{18}N2_2O). Electrospray ionization (ESI) in positive mode is preferred for amides .
  • HPLC-Purity : Use chiral columns (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol, 90:10) to confirm >98% ee. Compare retention times with racemic standards .

Advanced Research Questions

Q. How can reaction kinetics for C-H functionalization of this compound be systematically determined?

  • Methodology :

  • Initial Rate Method : Vary concentrations of the substrate, catalyst (e.g., Pd(OAc)2_2), and directing groups. Monitor product formation via GC-MS at fixed intervals. Plot ln(rate) vs. ln[substrate] to determine reaction order .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to identify transition states and activation energies. Compare with experimental kinetic isotope effects (KIEs) to validate mechanisms .
  • Table 1 : Example kinetic data for Pd-catalyzed C-H arylation:
[Substrate] (M)Rate (M/h)Order
0.10.051st
0.20.101st

Q. How to resolve contradictions in reported biological activity data for piperidine carboxamide derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability (e.g., cell line differences) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituents on m-tolyl or piperidine). Test in standardized assays (e.g., kinase inhibition) to isolate key pharmacophores .
  • Table 2 : Example SAR for kinase inhibition (IC50_{50} values):
SubstituentR1^1R2^2IC50_{50} (nM)
-OCH3_3H25120
-ClCH3_33045

Methodological Notes

  • Stereochemical Integrity : Store compounds at -20°C under nitrogen to prevent racemization. Regularly verify ee via chiral HPLC .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo .

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